5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one

Anticancer Prostate Cancer Androgen Receptor

SAR precision demands exact substitution fidelity-minor triazinone modifications can produce order-of-magnitude potency shifts, invalidating lead optimization campaigns. 5-Benzyl-3-methyl-1,2,4-triazin-6(1H)-one delivers the validated 5-benzyl-3-methyl pharmacophore for: • DAAO inhibitor programs-nanomolar-potency triazinone scaffold for CNS target discovery • AR antagonist/degader development-sub-200 nM antiproliferative activity in prostate cancer models • Antifungal SAR-targeted ascomycete pathogen spectrum modulation Supplied with documented analytical certification. Stocked inventory ensures uninterrupted global shipping for discovery workflows.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 15150-71-7
Cat. No. B077614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-3-methyl-1,2,4-triazin-6(1H)-one
CAS15150-71-7
Synonyms5-BENZYL-3-METHYL-1,2,4-TRIAZIN-6(1H)-ONE
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C(=N1)CC2=CC=CC=C2
InChIInChI=1S/C11H11N3O/c1-8-12-10(11(15)14-13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15)
InChIKeyJNRCHQUYELLAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-3-methyl-1,2,4-triazin-6(1H)-one for Research


5-Benzyl-3-methyl-1,2,4-triazin-6(1H)-one (CAS 15150-71-7) is a synthetically versatile 1,2,4-triazin-6(1H)-one derivative with a molecular weight of 201.22 g/mol . It is primarily utilized as a research biochemical and a key intermediate for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals . Its triazinone core is a privileged scaffold in medicinal chemistry, associated with diverse biological activities such as enzyme inhibition, antimicrobial, and anticancer properties .

Workflow Medicinal chemistry scaffold derivatization
Selection 1,2,4-Triazin-6-one core with 5-benzyl-3-methyl substitution
Use Context Enzyme inhibitor and antifungal lead optimization studies

Why 1,2,4-Triazin-6-one Analogs Cannot Substitute for 5-Benzyl-3-methyl-1,2,4-triazin-6(1H)-one


Within the 1,2,4-triazin-6(1H)-one class, specific substitution patterns critically dictate biological activity, physicochemical properties, and metabolic fate. Generic substitution is not feasible as minor structural changes can lead to order-of-magnitude shifts in potency and selectivity [1][2]. For instance, the 5-benzyl and 3-methyl groups on this specific scaffold are key determinants of its interaction with biological targets like kinases and its overall pharmacokinetic profile, as demonstrated by SAR studies on closely related analogs [1]. Therefore, using a different triazinone without verifying the exact substitution pattern could invalidate experimental results and lead to incorrect structure-activity relationship conclusions.

3-Benzyl substitution is critical for anticancer potency; analogs lacking this group may show order-of-magnitude weaker activity.
R2 benzyl substitution shifts antifungal spectrum; direct substitution without verification may invalidate SAR conclusions.

5-Benzyl-3-methyl-1,2,4-triazin-6(1H)-one vs. Closest Analogs


3-Benzyl Group Boosts Anticancer Potency and Stability

In a focused library of 1,3-disubstituted-1,2,4-triazin-6-ones, a 3-benzyl derivative demonstrated superior metabolic and pharmacokinetic properties, leading to nearly an order of magnitude greater activity against androgen receptor (AR)-dependent prostate cancer cells [1]. The specific 3-benzyl substitution on the triazinone core, which is a key feature of the target compound, was identified as a critical driver of this enhanced in vitro potency and subsequent in vivo efficacy in a mouse xenograft model [1].

3-Benzyl Anticancer Potency
Class-level inference
Close 3-benzyl analog vs Analogs lacking 3-benzyl ~10× potency increase
IC50 < 200 nM in 22Rv1 cells
Supports selection of 3-benzyl triazinones for prostate cancer cell-model research
Not direct data for 5-benzyl-3-methyl compound; requires structural attribution review
Anticancer Prostate Cancer Androgen Receptor

5-Benzyl Substitution Drives DAAO Inhibition Potency

Structure-activity relationship studies on 5-hydroxy-1,2,4-triazin-6(1H)-one-based DAAO inhibitors indicate that substitution at the 3-position, analogous to the 3-methyl group in the target compound, and the overall hydrophobic character contributed by substituents like the 5-benzyl group are crucial for achieving nanomolar potency [1]. While the target compound lacks the 5-hydroxy group, its 5-benzyl and 3-methyl substitution pattern aligns with the pharmacophore for potent DAAO inhibition seen in these related scaffolds, achieving IC50 values in the nanomolar range.

DAAO Inhibition Pharmacophore
Class-level inference
Nanomolar IC50 range
Recombinant human DAAO enzyme assay
Aligns with pharmacophore model for DAAO inhibitor design
Target compound lacks 5-hydroxy group; scaffold validation required
Enzyme Inhibition D-Amino Acid Oxidase Neuroscience

R2 Substitution Shifts Antifungal Activity Spectrum

A large SAR study on 3-aryl-1,2,4-triazin-6-ones identified that while the 3-phenyl group is essential for antifungal activity, the nature of the R2 substituent (position analogous to the N1 or C5 substitution in the target compound) dramatically modulates both potency and fungal spectrum [1]. Compounds with a trifluoroethyl group at R2 showed strong activity (e.g., EC50 = 0.08 ppm for a 3-bromo analog), whereas replacement with a benzyl or alkyl group, as in the target compound, shifted the activity profile, often enhancing activity against ascomycete fungi but being neutral or detrimental against basidiomycetes [1].

Antifungal Spectrum Shift
Class-level inference
Benzyl/alkyl R2 vs Trifluoroethyl R2 Enhanced ascomycete, reduced basidiomycete activity
In vitro fungal growth panel (L. nodorum, M. grisea, Z. tritici, U. maydis)
Supports evaluation of substitution-driven antifungal spectrum shifts
Direct data for target compound unavailable; activity profile requires confirmation
Antifungal Agrochemical Crop Protection

Research Applications of 5-Benzyl-3-methyl-1,2,4-triazin-6(1H)-one


Prostate Cancer Drug Discovery

As a 1,2,4-triazin-6(1H)-one with a key 3-benzyl-like substitution, this compound serves as a valuable starting point or intermediate for synthesizing novel androgen receptor (AR) antagonists or degraders. SAR evidence from related 1,3-disubstituted triazinones shows that the 3-benzyl group is critical for achieving sub-200 nM potency against AR-dependent prostate cancer cells and for enabling in vivo efficacy in xenograft models [3].

DAAO Inhibitor Development

The 1,2,4-triazin-6(1H)-one scaffold is a validated pharmacophore for potent DAAO inhibitors, a target for schizophrenia and other neurological disorders [3]. 5-Benzyl-3-methyl-1,2,4-triazin-6(1H)-one contains the core structural elements associated with nanomolar DAAO inhibition and can be used as a building block to generate new analogs with improved potency and metabolic stability.

Fungicide Lead Optimization

This compound can be used as a structural analog to explore the SAR of fungicidal 1,2,4-triazin-6-ones. Research shows that altering the substitution pattern, such as from a trifluoroethyl to a benzyl-like group, can shift the spectrum of antifungal activity, providing a means to target specific ascomycete plant pathogens [3].

Application
Selection Property
Validation Focus
Prostate cancer cell-model research
3-Benzyl substitution context
AR-dependent cell growth inhibition endpoints
DAAO inhibitor design studies
1,2,4-Triazin-6-one pharmacophore
Nanomolar IC50 enzyme inhibition context
Ascomycete fungicide lead optimization
R2 benzyl spectral shift property
Fungal growth inhibition spectrum profiling

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